![molecular formula C11H10ClN3O B12900417 2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88137-73-9](/img/structure/B12900417.png)
2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound with a complex structure that includes a chloro group, a tolyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of 1-(p-tolyl)-1H-1,2,3-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrotriazoles.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethanone: Similar structure but lacks the triazole ring.
1-(p-Tolyl)-1H-1,2,3-triazole: Similar structure but lacks the chloroacetyl group.
Uniqueness
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the chloroacetyl group and the triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
88137-73-9 |
|---|---|
Molekularformel |
C11H10ClN3O |
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
2-chloro-1-[1-(4-methylphenyl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C11H10ClN3O/c1-8-2-4-9(5-3-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
DRBUAMBQPRCYBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
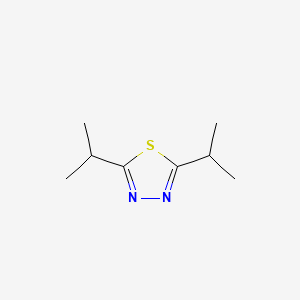



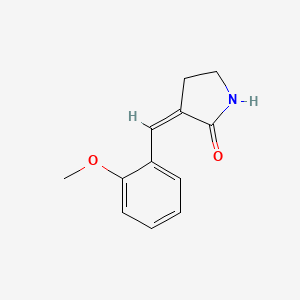
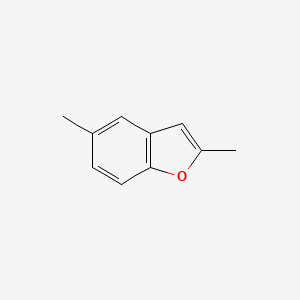
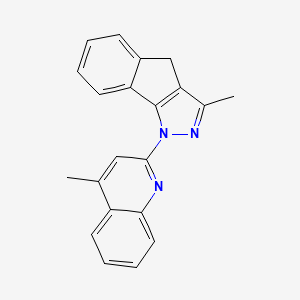
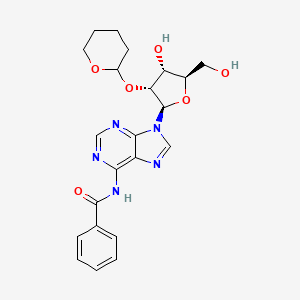
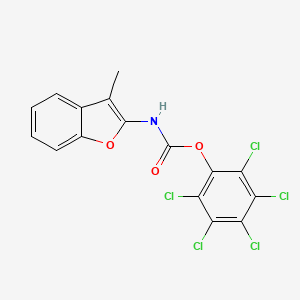
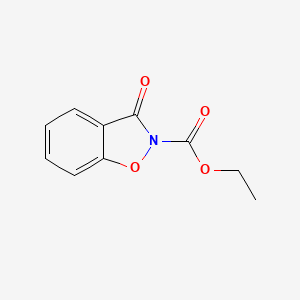

![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

